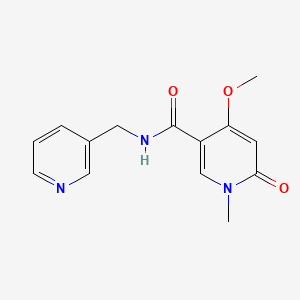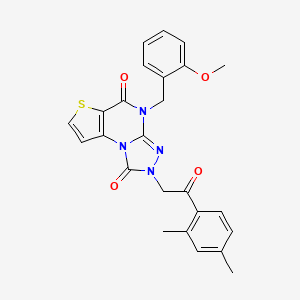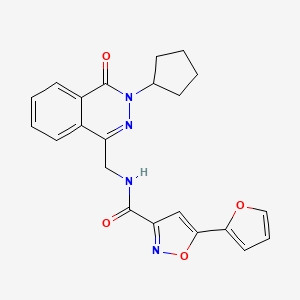![molecular formula C15H22N2O3 B2951356 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2379997-43-8](/img/structure/B2951356.png)
2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone, also known as MPOE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at the D3 receptor. The dopamine D3 receptor is a type of dopamine receptor that is primarily found in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of dopamine at the D3 receptor, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone may have potential therapeutic effects in various diseases, including addiction, depression, and anxiety.
Biochemical and Physiological Effects
Studies have shown that 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has various biochemical and physiological effects. For example, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to decrease the release of dopamine in the brain, which is thought to be responsible for its potential therapeutic effects in addiction and other psychiatric disorders. 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has also been shown to decrease the expression of the dopamine D3 receptor in the brain, which may be responsible for its potential therapeutic effects in depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is that it is a selective dopamine D3 receptor antagonist, which means it can be used to study the role of the dopamine D3 receptor in various diseases. Another advantage is that 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has potential therapeutic effects in various diseases, which makes it a promising drug candidate. However, one limitation of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is that it is relatively new and has not been extensively studied, which means its safety and efficacy are not yet fully known.
Direcciones Futuras
There are several future directions for the study of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. One direction is to further investigate its potential therapeutic effects in various diseases, including addiction, depression, and anxiety. Another direction is to develop new drugs based on the scaffold of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. Additionally, future studies could investigate the safety and efficacy of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone in animal models and clinical trials. Finally, future studies could investigate the role of the dopamine D3 receptor in various diseases and the potential of 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone as a tool to study this receptor.
Métodos De Síntesis
2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone can be synthesized using a three-step process. The first step involves the reaction of 2-methyl-4-pyridinemethanol with 4-chlorobutyryl chloride to produce 4-[(2-methylpyridin-4-yl)oxymethyl]butyryl chloride. The second step involves the reaction of the intermediate product with piperidine to produce 4-[(2-methylpyridin-4-yl)oxymethyl]piperidine. The final step involves the reaction of the intermediate product with methoxyacetyl chloride to produce 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone.
Aplicaciones Científicas De Investigación
2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential as a tool to study the role of dopamine receptors in the brain. In drug discovery, 2-Methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been studied for its potential as a scaffold for the development of new drugs.
Propiedades
IUPAC Name |
2-methoxy-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12-9-14(3-6-16-12)20-10-13-4-7-17(8-5-13)15(18)11-19-2/h3,6,9,13H,4-5,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNQBFOCINZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(5-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2951283.png)
![3-(4-methoxyphenyl)-5-oxo-N-(2-phenylethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2951285.png)

![ethyl 4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2951290.png)
![2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride](/img/structure/B2951291.png)
![(Z)-methyl 2-(6-fluoro-2-((4-fluorobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2951293.png)

![2-Chloro-N-cyclopentyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2951295.png)